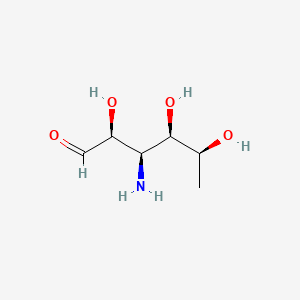

3-Amino-3,6-dideoxy-L-glucose

Beschreibung

Eigenschaften

CAS-Nummer |

18118-75-7 |

|---|---|

Molekularformel |

C6H13NO4 |

Molekulargewicht |

163.173 |

IUPAC-Name |

(2S,3R,4R,5S)-3-amino-2,4,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H13NO4/c1-3(9)6(11)5(7)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m0/s1 |

InChI-Schlüssel |

DTSSDPFTHGBSDX-FSIIMWSLSA-N |

SMILES |

CC(C(C(C(C=O)O)N)O)O |

Synonyme |

3-Amino-3,6-dideoxy-L-glucose |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Antibiotics

3-Amino-3,6-dideoxy-L-glucose is integral to the biosynthesis of several macrolide antibiotics. These antibiotics often contain this amino sugar as a substituent, which is crucial for their biological activity. For instance:

- Tylosin Production : In Streptomyces fradiae, this compound is synthesized from TDP-4-keto-6-deoxy-D-glucose through a series of enzymatic reactions involving Tyl1a and TylB. Tyl1a catalyzes the conversion to TDP-3-keto-6-deoxy-D-glucose, which is then transformed into TDP-3-amino-3,6-dideoxy-D-glucose by TylB . This pathway highlights the compound's critical role in antibiotic biosynthesis.

- Other Antibiotics : Derivatives of 3-amino-3,6-dideoxyhexoses are also found in erythromycin and oleandomycin. These compounds illustrate the diverse applications of 3-amino sugars in antibiotic formulations .

Role in Glycoconjugates

The compound is a component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. It contributes to the structural integrity and functionality of these molecules:

- O-antigens : this compound participates in forming the repeating units of LPS O-antigens, which are vital for bacterial virulence and immune evasion .

- S-layer Glycoproteins : These sugars are also part of S-layer glycoproteins that play roles in cell adhesion and protection against environmental stresses .

Therapeutic Applications

Research indicates potential therapeutic applications for this compound:

- Immunomodulation : The structural characteristics of this compound suggest it may act as an immunomodulator, influencing immune responses. Studies have shown that oligosaccharides containing similar structures can enhance immune function or serve as prebiotics .

- Antiviral Properties : Some derivatives have been investigated for their antiviral properties, potentially providing new avenues for treatment against viral infections .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Q & A

Q. How is 3-amino-3,6-dideoxy-L-glucose (L-QuiN) structurally characterized in bacterial polysaccharides?

Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For bacterial O-antigens, the sugar’s configuration and linkage are determined using 1D/2D NMR (e.g., H, C, COSY, HSQC) to resolve anomeric protons and glycosidic bonds. Methylation analysis coupled with gas chromatography-MS (GC-MS) can confirm substitution patterns. In Proteus spp., L-QuiN is often α-linked and acetylated, contributing to immunodominant epitopes .

Q. What biological roles does L-QuiN play in bacterial systems?

L-QuiN is a rare deoxyamino sugar found in the O-antigenic polysaccharides (OPS) of Gram-negative bacteria like Proteus and Aeromonas. It contributes to serological specificity by forming epitopes recognized by host immune systems. For example, in Proteus penneri, L-QuiN’s α-configuration and acetylation modulate antibody recognition, influencing pathogen-host interactions .

Q. What are standard methods for isolating L-QuiN from bacterial lipopolysaccharides (LPS)?

Isolation involves LPS extraction via hot phenol-water or detergent-based methods, followed by mild acid hydrolysis (1% acetic acid, 100°C, 1–2 h) to cleave the lipid A moiety. The OPS is then purified via gel filtration chromatography (Sephadex G-50) and ion-exchange chromatography. L-QuiN is identified after hydrolysis (2 M trifluoroacetic acid, 120°C, 2 h) and derivatization for GC-MS analysis .

Advanced Research Questions

Q. What synthetic challenges arise in the stereoselective synthesis of 3-amino-3,6-dideoxy sugars, and how are they addressed?

Key challenges include achieving correct stereochemistry at C3 and C4 and introducing the amino group without racemization. A reported strategy involves:

- Regioselective protection : Benzoylation at C4 and C6 to direct reactivity.

- Oxidation-reduction : Oxidizing C3-OH to a ketone, followed by reductive amination with NHOAc/NaBHCN to install the amino group.

- Stereocontrol : Use of SnI for selective reduction of oximes to yield galacto-configuration derivatives .

Q. How can advanced glycation endproducts (AGEs) be studied using analogs of 3-deoxyglucosone, and what methodological overlaps exist with L-QuiN research?

While 3-deoxyglucosone (3-DG) is a glycation intermediate, methodological parallels include:

- HPLC-MS/MS : Quantification of 3-DG and related AGEs in biological matrices using reverse-phase columns and MRM transitions.

- Isotopic labeling : C-labeled glucose tracers to track 3-DG formation kinetics. These techniques can be adapted for L-QuiN metabolic studies, though L-QuiN’s bacterial specificity requires additional pathogen-host co-culture models .

Q. What analytical methods resolve contradictions in O-antigen structural data across bacterial strains?

Discrepancies in reported OPS structures (e.g., branching vs. linear chains) are addressed via:

- High-field NMR (≥600 MHz) : Resolves overlapping signals in complex polysaccharides.

- Enzymatic digestion : Specific glycosidases (e.g., α-mannosidase) confirm linkage specificity.

- Comparative genomics : Correlating wzx/wzy gene clusters with observed OPS structures .

Q. How can functional studies elucidate L-QuiN’s role in bacterial virulence?

- Knockout mutants : Delete L-QuiN biosynthetic genes (e.g., quiN) to assess colonization defects in animal models.

- Surface plasmon resonance (SPR) : Measure L-QuiN-containing OPS binding to host receptors (e.g., Toll-like receptors).

- Immunoassays : Polyclonal antibodies against synthetic L-QuiN epitopes can quantify antigenic variation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.